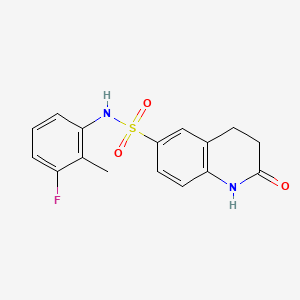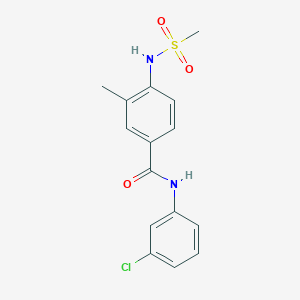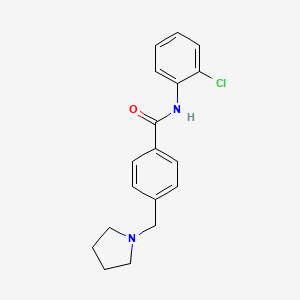![molecular formula C16H20N2O5S B4440025 3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440025.png)
3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide
Overview
Description
3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a tetrahydrofuran ring, an oxazinoquinoline core, and a sulfonamide group. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups .
Scientific Research Applications
3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. As a selective cannabinoid CB2 receptor agonist, the compound binds to the CB2 receptors, which are primarily found in the immune system. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that result in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides: These compounds share a similar oxazinoquinoline core and have been studied for their selective CB2 receptor agonist activity.
4-oxo-1,4-dihydroquinoline-3-carboxamides: These compounds are known for their broad therapeutic potential, including antibacterial, anticancer, and anti-inflammatory activities.
Uniqueness
What sets 3-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrofuran ring and the sulfonamide group, in particular, contribute to its selective binding to the CB2 receptor and its potential therapeutic applications .
Properties
IUPAC Name |
2-oxo-N-(oxolan-2-ylmethyl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c19-15-10-23-13-5-6-14(12-4-1-7-18(15)16(12)13)24(20,21)17-9-11-3-2-8-22-11/h5-6,11,17H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAIOSHGDDIKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C3CCCN4C3=C(C=C2)OCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride](/img/structure/B4439951.png)

![1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4439970.png)
![3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439977.png)
![1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE](/img/structure/B4439978.png)
![6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439979.png)
![2-{4-[(2,8-dimethyl-4-quinolinyl)methyl]-1-methyl-2-piperazinyl}ethanol bis(trifluoroacetate) (salt)](/img/structure/B4439987.png)
![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4439995.png)
![N-benzyl-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440002.png)
![4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B4440003.png)
![3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440011.png)

![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)

